molecular formula C70H108F3N19O19S B12829233 Amyloid P Component (27-38) amide Trifluoroacetate

Amyloid P Component (27-38) amide Trifluoroacetate

Cat. No.: B12829233
M. Wt: 1608.8 g/mol
InChI Key: XOMJJHWCZMLATL-MBZFUGEOSA-N
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Description

Amyloid P Component (27-38) amide Trifluoroacetate is a synthetic peptide derived from the amyloid P component, which is a constituent of amyloid deposits found in various tissues. This peptide sequence is amidated at the C-terminus and is often used in research settings to study amyloid-related diseases and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyloid P Component (27-38) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt .

Chemical Reactions Analysis

Types of Reactions

Amyloid P Component (27-38) amide Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amyloid P Component (27-38) amide Trifluoroacetate is widely used in scientific research, including:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating protein-protein interactions and amyloid formation.

    Medicine: Researching amyloid-related diseases like Alzheimer’s and systemic amyloidosis.

    Industry: Developing diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Amyloid P Component (27-38) amide Trifluoroacetate involves its interaction with amyloid fibrils and other proteins. It binds to amyloid deposits, stabilizing them and preventing further aggregation. This interaction is mediated by specific amino acid residues in the peptide sequence, which recognize and bind to the amyloid fibrils .

Comparison with Similar Compounds

Similar Compounds

  • Amyloid P Component (1-16) amide Trifluoroacetate
  • Amyloid P Component (17-28) amide Trifluoroacetate
  • Amyloid P Component (29-42) amide Trifluoroacetate

Uniqueness

Amyloid P Component (27-38) amide Trifluoroacetate is unique due to its specific sequence and amidation at the C-terminus, which enhances its stability and binding affinity to amyloid fibrils. This makes it particularly useful for studying the mechanisms of amyloid formation and developing therapeutic strategies .

Properties

Molecular Formula

C70H108F3N19O19S

Molecular Weight

1608.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H107N19O17S.C2HF3O2/c1-36(2)30-45(83-65(102)51-22-15-29-87(51)67(104)44(20-12-13-27-69)79-57(94)41(70)23-26-54(91)92)59(96)78-43(24-25-52(71)89)58(95)82-49(34-53(72)90)62(99)80-48(33-40-18-10-7-11-19-40)63(100)86-55(38(5)88)66(103)84-46(31-37(3)4)60(97)85-50(35-105)64(101)81-47(32-39-16-8-6-9-17-39)61(98)77-42(56(73)93)21-14-28-76-68(74)75;3-2(4,5)1(6)7/h6-11,16-19,36-38,41-51,55,88,105H,12-15,20-35,69-70H2,1-5H3,(H2,71,89)(H2,72,90)(H2,73,93)(H,77,98)(H,78,96)(H,79,94)(H,80,99)(H,81,101)(H,82,95)(H,83,102)(H,84,103)(H,85,97)(H,86,100)(H,91,92)(H4,74,75,76);(H,6,7)/t38-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,55+;/m1./s1

InChI Key

XOMJJHWCZMLATL-MBZFUGEOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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